molecular formula C13H20N2 B2650389 4-methyl-N-(4-methylcyclohexyl)pyridin-2-amine CAS No. 1250150-41-4

4-methyl-N-(4-methylcyclohexyl)pyridin-2-amine

Cat. No. B2650389
M. Wt: 204.317
InChI Key: INTHBMRSHBBSFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

  • Appearance : Light-yellow crystals .

Synthesis Analysis

  • The resulting intermediate, 4-methyl-N-(4-methylcyclohexyl)pyridin-2-amine, can be obtained by further functionalization or reduction .

Molecular Structure Analysis

The molecular structure of 4-methyl-N-(4-methylcyclohexyl)pyridin-2-amine consists of a pyridine ring with a methyl group at position 4 and a cyclohexyl group attached to the nitrogen atom. The arrangement of atoms and bonds within the molecule determines its properties and behavior .


Chemical Reactions Analysis

  • Acid-Base Reactions : Interaction with acids or bases to form salts or protonated/deprotonated species .

Physical And Chemical Properties Analysis

  • Stability : Stability under different conditions (temperature, light, etc.) .

Safety And Hazards

  • Environmental Impact : Consider potential environmental effects .

Future Directions

  • Structural Modifications : Design derivatives with improved properties .

properties

IUPAC Name

4-methyl-N-(4-methylcyclohexyl)pyridin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2/c1-10-3-5-12(6-4-10)15-13-9-11(2)7-8-14-13/h7-10,12H,3-6H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INTHBMRSHBBSFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(CC1)NC2=NC=CC(=C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 53414630

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